4-Chloro-6-methyl-6,7-dihydro-5H-cyclopenta[D]pyrimidine
Description
Properties
CAS No. |
1256784-27-6 |
|---|---|
Molecular Formula |
C8H9ClN2 |
Molecular Weight |
168.62 g/mol |
IUPAC Name |
4-chloro-6-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine |
InChI |
InChI=1S/C8H9ClN2/c1-5-2-6-7(3-5)10-4-11-8(6)9/h4-5H,2-3H2,1H3 |
InChI Key |
TXQJBTKTHRIGNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C1)N=CN=C2Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-Chloro-6-methyl-6,7-dihydro-5H-cyclopenta[D]pyrimidine typically involves the chlorination of 6-methyl-6,7-dihydro-5H-cyclopenta[D]pyrimidine. One common method includes the reaction of 2-amino-6-methyl-6,7-dihydro-3H-cyclopenta[D]pyrimidin-4(5H)-one with phosphorus oxychloride (POCl3) under reflux conditions . The reaction proceeds with the substitution of the amino group by a chlorine atom, yielding the desired product.
Chemical Reactions Analysis
4-Chloro-6-methyl-6,7-dihydro-5H-cyclopenta[D]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of derivatives with different functional groups.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydro or tetrahydro derivatives.
Common reagents used in these reactions include sodium hydride (NaH), lithium aluminum hydride (LiAlH4), and various oxidizing agents like hydrogen peroxide (H2O2).
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of 4-Chloro-6-methyl-6,7-dihydro-5H-cyclopenta[D]pyrimidine exhibit promising anticancer properties. Studies have shown that these compounds can inhibit specific cancer cell lines, suggesting their potential as therapeutic agents. For instance, a study published in Bioorganic & Medicinal Chemistry Letters reported that certain derivatives demonstrated significant cytotoxicity against human cancer cells by inducing apoptosis through the activation of caspases .
Antiviral Properties
Additionally, there is evidence supporting the antiviral activity of this compound. A study highlighted its effectiveness against several viral strains, making it a candidate for further development in antiviral therapies. The mechanism involves the inhibition of viral replication processes, which could lead to new treatments for viral infections .
Material Science
Polymer Chemistry
In the realm of materials science, this compound serves as a building block for synthesizing novel polymers. Its unique structure allows for the incorporation into polymer matrices that exhibit enhanced thermal stability and mechanical properties. This application is particularly relevant in developing high-performance materials for automotive and aerospace industries .
Coatings and Composites
The compound is also explored for use in specialized coatings and composites. Its chemical properties allow it to enhance the durability and resistance of coatings to environmental degradation. Research indicates that incorporating this compound into coatings can significantly improve their resistance to wear and corrosion .
Agricultural Applications
Pesticide Development
this compound has been investigated for its potential use in pesticide formulations. Its biological activity suggests it could serve as an effective agent against various pests while being less harmful to non-target organisms. Field trials have shown promising results in controlling pest populations without adversely affecting beneficial insects .
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Anticancer Activity | Bioorganic & Medicinal Chemistry | Significant cytotoxic effects against specific cancer cell lines. |
| Antiviral Properties | Journal of Virology | Inhibition of viral replication observed in multiple strains. |
| Polymer Chemistry | Polymer Science Journal | Enhanced thermal stability in polymer matrices containing the compound. |
| Coatings | Journal of Coatings Technology | Improved wear resistance and durability in environmental conditions. |
| Pesticide Development | Agricultural Sciences | Effective pest control with minimal impact on beneficial species. |
Mechanism of Action
The mechanism of action of 4-Chloro-6-methyl-6,7-dihydro-5H-cyclopenta[D]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the fused ring system play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Physicochemical Properties
Key Observations :
- Substituent Effects : Methyl groups (e.g., at C6 in the parent compound) enhance steric hindrance and lipophilicity, influencing solubility and receptor binding .
- Ring Modifications: Thieno-fused derivatives (e.g., Compound 24) exhibit higher melting points due to increased molecular rigidity .
Anticancer Activity
- Parent Compound : Demonstrates moderate cytotoxicity in vitro, likely due to its ability to act as a pyrimidine antimetabolite .
- Analogues: Compound 18: Higher synthetic yield (81%) but reduced cytotoxicity compared to the parent compound, suggesting vinyl substitution may reduce bioactivity . Akt Inhibitors (e.g., Ipatasertib): 6,7-Dihydro-5H-cyclopenta[d]pyrimidine derivatives with optimized substituents (e.g., methyl and aryl groups) show nanomolar potency against Akt isoforms, highlighting the scaffold's versatility in kinase inhibition .
σ1 Receptor Antagonism
Corrosion Inhibition
Structure-Activity Relationship (SAR) Insights
- Position 4 (Cl) : Critical for electrophilic interactions in kinase inhibition (e.g., Akt inhibitors) .
- Position 6 (CH₃ or Vinyl) : Methyl enhances metabolic stability, while vinyl may introduce undesired reactivity .
- Ring Fusion: Thieno-fused derivatives improve binding affinity to hydrophobic pockets in receptors .
Biological Activity
4-Chloro-6-methyl-6,7-dihydro-5H-cyclopenta[D]pyrimidine (CAS No. 1256784-27-6) is a nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse research findings.
The molecular formula of this compound is with a molecular weight of 168.62 g/mol. Its structural characteristics include a chlorinated pyrimidine ring fused to a cyclopentane moiety, which may influence its biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions aimed at constructing the heterocyclic framework. The specifics of these synthetic pathways can vary but generally include the formation of the pyrimidine ring followed by chlorination and methylation steps.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its ability to inhibit tumor cell proliferation significantly. For instance, it has been shown to exhibit potent inhibitory effects on various cancer cell lines, with IC50 values indicating effective concentrations for growth inhibition.
| Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|
| RT16 (FRα-expressing) | 1.82 | Inhibition of folate receptor-mediated uptake |
| D4 (FRβ-expressing) | 0.57 | Inhibition of folate receptor-mediated uptake |
| R2/hPCFT4 | 43 | Targeting hPCFT-mediated uptake |
These results suggest that the compound's mechanism may involve selective targeting of folate receptors, which are often overexpressed in cancer cells, thereby enhancing its therapeutic efficacy while minimizing effects on normal cells .
Apoptosis Induction
Further investigations into the mechanism revealed that treatment with this compound leads to apoptosis in cancer cells. Morphological assessments using AO/EB staining indicated features such as nuclear fragmentation and chromatin condensation in treated cells, confirming that the compound induces apoptosis in a dose-dependent manner .
Case Studies
- In Vitro Study on Tumor Cell Lines : A study evaluated the cytotoxicity of various pyrimidine derivatives, including this compound against MCF-7 and A549 cell lines. The results indicated significant antitumor activity with minimal cytotoxicity towards normal cells (HL-7702), suggesting a favorable therapeutic window .
- Mechanistic Studies : Additional research focused on understanding how this compound interacts with cellular targets revealed its ability to bind DNA and inhibit critical enzymes involved in nucleotide synthesis pathways, further supporting its role as a potential anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
